molecular formula C12H11ClO2 B1585158 5-(3-Chlorophenyl)cyclohexane-1,3-dione CAS No. 55579-71-0

5-(3-Chlorophenyl)cyclohexane-1,3-dione

Cat. No. B1585158
CAS RN: 55579-71-0
M. Wt: 222.67 g/mol
InChI Key: YSNSALYPQQBIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(3-Chlorophenyl)cyclohexane-1,3-dione” is a chemical compound with the molecular formula C12H11ClO2 . It has a molecular weight of 222.67 . The IUPAC name for this compound is 5-(3-chlorophenyl)-1,3-cyclohexanedione .


Synthesis Analysis

The synthesis of cyclohexadiene-dione derivatives can be achieved through various methods. One approach involves the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea.


Molecular Structure Analysis

The InChI code for “5-(3-Chlorophenyl)cyclohexane-1,3-dione” is 1S/C12H11ClO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 383.3±42.0°C at 760 mmHg .

Scientific Research Applications

Heterocycles Synthesis

Cyclohexan-1,3-dione derivatives, like 5-(3-Chlorophenyl)cyclohexane-1,3-dione, are crucial scaffolds for synthesizing value-added organic molecules, including heterocycles. These compounds serve as intermediates for natural products and bioactive molecules with antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, anti-allergy, antitumor, and anticancer properties. The chemistry of cyclohexan-1,3-dione and its derivatives is highlighted by their active methylene moiety and di-carbonyl groups, making them suitable for constructing six-membered oxygen heterocycles (Sharma, Kumar, & Das, 2020).

Antimicrobial and Anticancer Activity

A study on cyclohexane-1,3-dione derivatives, including 5-(3-Chlorophenyl)cyclohexane-1,3-dione, showcased their in silico and in vitro antimicrobial and anticancer activities. The derivatives were synthesized via the Michael addition reaction, with compound 5c showing significant activity against bacterial proteins and a breast cancer protein. This highlights the potential of such derivatives in developing new antimicrobial and anticancer agents (Chinnamanayakar, Ezhilarasi, Prabha, & Kulandhaivel, 2019).

Corrosion Inhibition

Research into 1,8-dioxooctahydroxanthene derivatives synthesized from cyclohexane-1,3-dione showed that these compounds could act as effective corrosion inhibitors for mild steel in hydrochloric acid solution. The study highlights the environmental friendliness and efficiency of these derivatives in protecting metal surfaces, demonstrating the diverse applications of cyclohexane-1,3-dione derivatives in industrial settings (Maleki et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-(3-chlorophenyl)cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNSALYPQQBIDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343036
Record name 5-(3-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)cyclohexane-1,3-dione

CAS RN

55579-71-0
Record name 5-(3-Chlorophenyl)-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55579-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-chlorophenyl)cyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorophenyl)cyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
5-(3-Chlorophenyl)cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorophenyl)cyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
5-(3-Chlorophenyl)cyclohexane-1,3-dione
Reactant of Route 5
Reactant of Route 5
5-(3-Chlorophenyl)cyclohexane-1,3-dione
Reactant of Route 6
Reactant of Route 6
5-(3-Chlorophenyl)cyclohexane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.